3-ベンジルピリジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

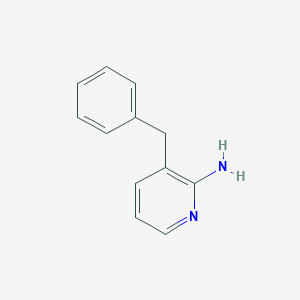

3-Benzylpyridin-2-amine, also known as 3-Benzylpyridin-2-amine, is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Benzylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経治療的用途

3-ベンジルピリジン-2-アミン誘導体は、強力なGPR52 Gタンパク質バイアスアゴニストとして同定されています . GPR52は、神経精神疾患や神経疾患の治療のための有望な標的と考えられています。 これらの化合物の最適化により、効力と有効性が向上し、一部は脱感作効果が低下しており、これは持続的な治療活性化に不可欠です .

創薬と最適化

GPR52アゴニストの開発で採用された反復的な創薬戦略は、医薬品化学における3-ベンジルピリジン-2-アミンの役割を示しています。 研究者は、リード化合物を修飾することにより、選択性の向上や副作用の軽減など、より安全で効果的な薬剤の開発に不可欠な特性を持つ誘導体を作成しました .

薬理学的ツール開発

3-ベンジルピリジン-2-アミンから誘導されたバランスのとれたバイアスGPR52アゴニストは、重要な薬理学的ツールとして役立ちます。 これらは、研究者がGPR52の活性化とシグナル伝達バイアスを研究することを可能にし、精神疾患の治療のための新しい薬剤の治療の可能性に関する洞察を提供できます .

蛍光イメージング

3-ベンジルピリジン-2-アミンとは直接関係しませんが、蛍光タンパク質(FP)の開発は、生物学的研究の用途に革命をもたらしました。 緑色蛍光タンパク質と赤色蛍光タンパク質、および近赤外FPから誘導されたFPは、生物学的研究における蛍光イメージングの機能を拡大しています .

選択性と効力改善

3-ベンジルピリジン-2-アミンの研究は、創薬における選択性と効力の重要性を強調しました。 そこから誘導された化合物は、優れた標的選択性を示し、オフターゲット効果を最小限に抑え、治療効果を最大化します

作用機序

Target of Action

The primary targets of 3-Benzylpyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cellular stress responses.

Mode of Action

It is known to interact with its targets, potentially altering their function

Biochemical Pathways

Given its targets, it is likely to influence pathways related to inflammation and stress responses . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.

Result of Action

Given its targets, it may modulate inflammatory responses and cellular stress pathways

Action Environment

The action, efficacy, and stability of 3-Benzylpyridin-2-amine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed information on these influences is currently lacking .

生化学分析

Biochemical Properties

3-Benzylpyridin-2-amine has been found to interact with certain enzymes and proteins. For instance, it has been suggested to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14

Cellular Effects

Given its potential interactions with key enzymes and proteins, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 3-Benzylpyridin-2-amine are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels .

生物活性

3-Benzylpyridin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. GPR52 Agonism

Recent studies have identified 3-benzylpyridin-2-amine as a potent agonist for the GPR52 receptor, which is implicated in neuropsychiatric disorders. The compound demonstrated an effective concentration (EC50) of approximately 30 nM , indicating strong receptor activation. In preclinical models, it inhibited methamphetamine-induced hyper-locomotion in mice, suggesting potential antipsychotic effects .

| Compound | EC50 (nM) | Solubility (μg/mL) | Activity |

|---|---|---|---|

| 3-Benzylpyridin-2-amine | 30 | Poor | GPR52 Agonist |

2. Anti-inflammatory Properties

3-Benzylpyridin-2-amine exhibits anti-inflammatory properties through its action on various signaling pathways. It acts as an inhibitor of pro-inflammatory cytokines and has been shown to modulate MAPK pathways, which are crucial in inflammatory responses. This activity is mediated by its interactions with kinases such as MAPK14, which regulates protein turnover and apoptosis .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests potential applications in treating bacterial infections.

The biological activities of 3-benzylpyridin-2-amine can be attributed to several mechanisms:

- GPR52 Activation : Enhances dopaminergic signaling, potentially alleviating symptoms of psychosis.

- MAPK Pathway Modulation : Inhibits inflammatory cytokine production and promotes cell survival through kinase regulation.

- Antibacterial Action : Disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Case Study 1: Antipsychotic Activity

In a controlled study involving mice models, the administration of 3-benzylpyridin-2-amine resulted in a dose-dependent reduction in hyper-locomotion induced by methamphetamine. The results indicated not only the efficacy of the compound but also its safety profile during acute administration .

Case Study 2: Inhibition of Inflammation

Research conducted on human cell lines demonstrated that 3-benzylpyridin-2-amine significantly reduced levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential utility in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

特性

IUPAC Name |

3-benzylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHFNZESSVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563724 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130277-16-6 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。